2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride

Catalog No.
S810108
CAS No.
1240528-22-6
M.F
C9H8ClF3N2
M. Wt
236.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile ...

CAS Number

1240528-22-6

Product Name

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile;hydrochloride

Molecular Formula

C9H8ClF3N2

Molecular Weight

236.62 g/mol

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H

InChI Key

BZDBSWDFNKNCDT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride” could potentially have applications in the field of medicinal chemistry or drug development, particularly in the design of inhibitors for reverse transcriptase enzymes.

2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a chemical compound characterized by the molecular formula C9H8ClF3N2 and a molecular weight of 236.62 g/mol. This compound features a trifluoromethyl group, which significantly influences its electronic properties and reactivity due to its electron-withdrawing nature. The compound exists as a powder at room temperature and is identified by its InChI code: 1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H .

As ATPH is primarily an intermediate, a defined mechanism of action is not applicable. Its role lies in being a building block for the synthesis of other molecules with potential biological activities.

Due to the limited information on ATPH, specific safety concerns are difficult to assess. However, considering the presence of a nitrile group, standard precautions for handling nitrile-containing compounds should be followed, including proper ventilation, use of personal protective equipment (PPE), and adherence to safe laboratory practices [].

Research on the biological activity of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is still in early stages. The compound's trifluoromethyl group may enhance its metabolic stability and lipophilicity, potentially improving bioavailability. While specific targets and mechanisms of action remain unidentified, compounds with similar structures have shown promise in inhibiting enzymes such as reverse transcriptase, suggesting potential applications in antiviral therapies .

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves multi-step organic reactions. While detailed synthetic routes are not fully outlined in the available literature, it can be inferred that the process includes:

  • Formation of the Trifluoromethyl Group: Utilizing reagents capable of introducing the trifluoromethyl moiety to the aromatic ring.
  • Nitrile Formation: Converting intermediates into acetonitrile derivatives through appropriate nucleophilic substitutions.
  • Hydrochloride Salt Formation: Neutralizing the base form to yield the hydrochloride salt, enhancing solubility and stability .

The compound has potential applications in various fields:

  • Hydrophilic Interaction Chromatography: It may serve as a useful reagent in chromatographic techniques for separating polar compounds.
  • Pharmaceutical Development: Due to its structural features, it could be explored as a building block for new drug candidates targeting specific biological pathways .

Several compounds share structural similarities with 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
TrifluoroacetophenoneContains a trifluoro group attached to an acetophenoneKnown for its use in organic synthesis and as an analgesic
3-Trifluoromethylphenylacetic acidTrifluoromethyl group attached to phenylacetic acidExhibits anti-inflammatory properties
N-(Trifluoromethyl)benzamideBenzamide structure with a trifluoromethyl substituentPotential use in medicinal chemistry

The uniqueness of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride lies in its combination of amino and nitrile functionalities alongside the trifluoromethyl group, which may offer distinct pharmacological properties compared to these similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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